

Spectroscopic Characterization of Boeravinone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boeravinone B

Cat. No.: B173848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a rotenoid isolated from the medicinal plant *Boerhaavia diffusa*, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.^[1] Accurate and comprehensive characterization of this bioactive compound is paramount for quality control, standardization of herbal formulations, and further drug development. This document provides a detailed overview of the spectroscopic methods for the characterization of **Boeravinone B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical guide for researchers.

Chemical and Physical Properties

Boeravinone B is a rotenoid, a class of isoflavonoids, with the following properties:

Property	Value
IUPAC Name	6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Molecular Formula	C ₁₇ H ₁₂ O ₆
Molecular Weight	312.27 g/mol
Appearance	Yellow amorphous solid
Class	Rotenoid (Isoflavonoid)

Spectroscopic Data

A summary of the key spectroscopic data for the structural elucidation of **Boeravinone B** is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural assignment of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of **Boeravinone B**.

Table 1: ¹H NMR Spectroscopic Data for **Boeravinone B**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	8.16	d	8.8
2	6.93	dd	8.8, 2.4
3	6.86	d	2.4
4	-	-	-
4a	-	-	-
6	5.83	s	-
6a	-	-	-
7	-	-	-
8	6.44	s	-
9	-	-	-
10-CH ₃	2.11	s	-
11	-	-	-
12	-	-	-
12a	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data for **Boeravinone B**

Position	Chemical Shift (δ) ppm
1	129.8
2	112.9
3	110.1
4	164.5
4a	108.8
6	101.9
6a	145.2
7	157.5
8	96.5
9	159.1
10	107.8
10-CH ₃	7.7
11	156.4
12	182.1
12a	111.2

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **Boeravinone B**.

Table 3: Mass Spectrometric Data for **Boeravinone B**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	313.0707	[M+H] ⁺
HR-ESI-MS	Negative	311.0550	[M-H] ⁻
LC-MS	Positive	394	[M+H] ⁺

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Boeravinone B** molecule.

Table 4: FTIR Spectroscopic Data for **Boeravinone B**

Wavenumber (cm ⁻¹)	Interpretation
~3400	O-H stretching (phenolic hydroxyl groups)
~1650	C=O stretching (conjugated ketone)
~1620, 1590, 1450	C=C stretching (aromatic rings)
~1100-1300	C-O stretching (ethers, phenols)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **Boeravinone B**.

Table 5: UV-Vis Spectroscopic Data for **Boeravinone B**

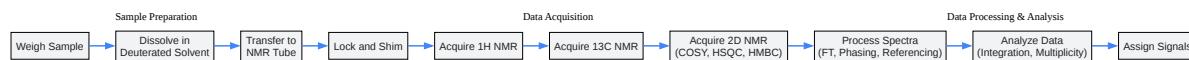
Solvent	λ_{max} (nm)
Methanol/Acetonitrile	290 - 320 (characteristic range), ~305

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Boeravinone B**.

NMR Spectroscopy

Objective: To acquire ^1H , ^{13}C , and 2D NMR spectra for the structural elucidation of **Boeravinone B**.


Materials:

- **Boeravinone B** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (400 MHz or higher recommended)

Protocol:

- Sample Preparation:
 - Accurately weigh the **Boeravinone B** sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution and line shape.
- Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - 2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). These are crucial for unambiguous signal assignment.
- Data Processing:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase the spectra correctly.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR signals and analyze the multiplicities and coupling constants.
 - Assign the ^1H and ^{13}C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.

[Click to download full resolution via product page](#)

NMR Experimental Workflow

Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental formula of **Boeravinone B**.

Materials:

- **Boeravinone B** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile)
- Formic acid or ammonium hydroxide (for enhancing ionization)
- High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Boeravinone B** (approx. 1-10 μ g/mL) in the chosen solvent.
 - Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to facilitate ionization.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
- Data Analysis:
 - Determine the m/z value of the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).

- Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

FTIR Spectroscopy

Objective: To identify the functional groups present in **Boeravinone B**.

Materials:

- **Boeravinone B** sample (1-2 mg)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

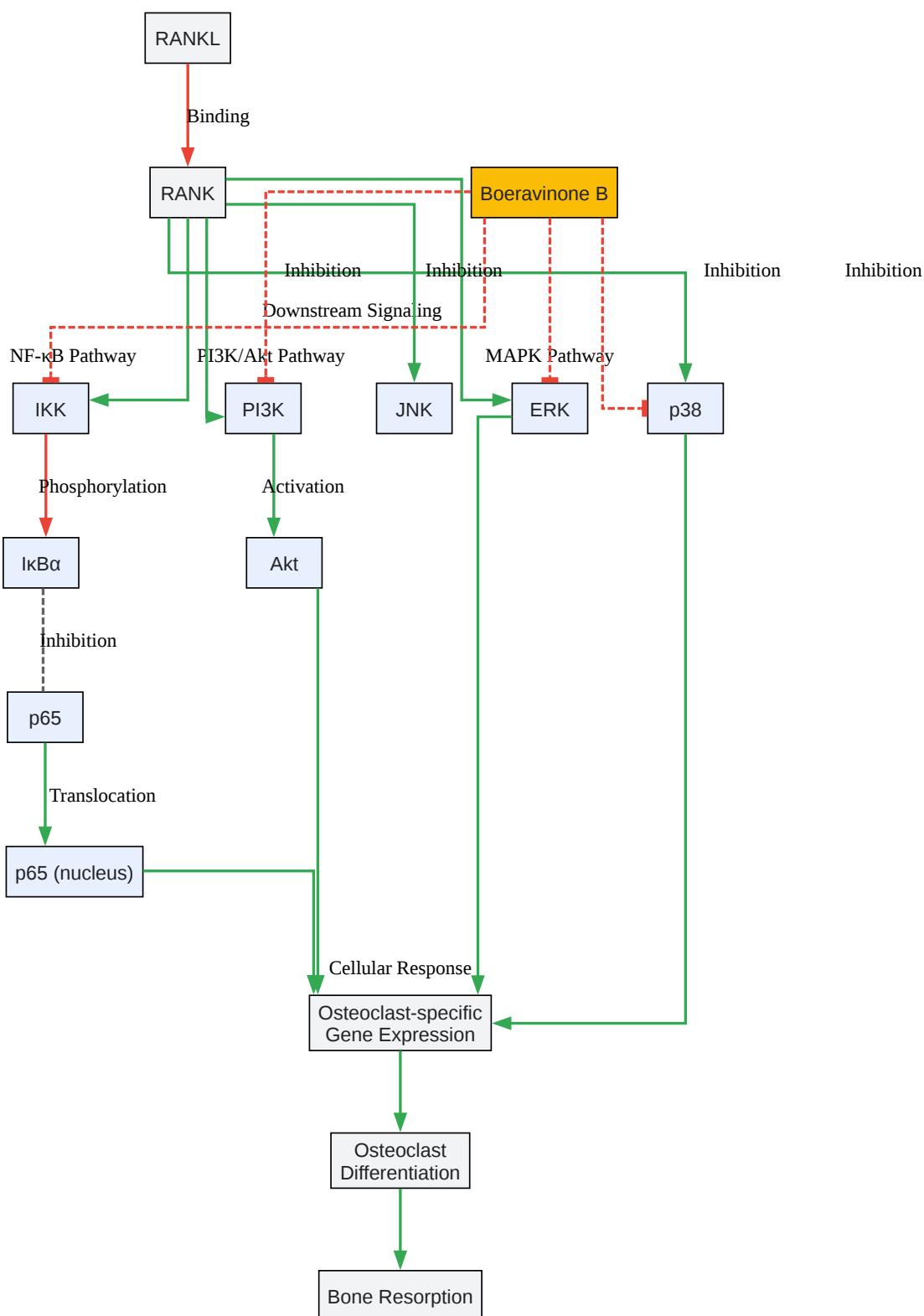
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the **Boeravinone B** sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Boeravinone B**.

Materials:


- **Boeravinone B** sample
- UV-grade solvent (e.g., methanol, ethanol)
- Quartz cuvettes
- UV-Vis spectrophotometer

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Boeravinone B** in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λ_{max} .
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record the baseline.
 - Replace the blank cuvette with the sample cuvette.
 - Scan the sample over a wavelength range of 200-600 nm.
- Data Analysis:
 - Determine the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.

Signaling Pathway Modulation by Boeravinone B

Recent studies have shown that **Boeravinone B** exerts its biological effects by modulating key cellular signaling pathways. For instance, it has been demonstrated to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway.^{[2][3]} This involves the modulation of downstream pathways including NF- κ B, MAPK, and PI3K/Akt.^{[2][3]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [iiim.res.in](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [iiim.res.in]
- 2. [jneonatalsurg.com](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [jneonatalsurg.com]
- 3. STRUCTURE AND NMR SPECTRA OF BOERAVINONE C, A NEW ROTENOID ANALOGUE FROM (BOERHAAVIA) - (DIFFUSA) - LINN [jstage.jst.go.jp]
- To cite this document: BenchChem. [Spectroscopic Characterization of Boeravinone B: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173848#spectroscopic-characterization-of-boeravinone-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com